molecular formula C10H16O B13822459 Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI)

Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI)

Cat. No.: B13822459
M. Wt: 152.23 g/mol
InChI Key: DLQVQDMTNCGTGW-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI) is a chemical compound with the molecular formula C10H16O and a molecular weight of 152.23344 . This compound features a spiro structure, which means it has two or more rings that are connected through a single atom. The bicyclo[2.2.1]heptane moiety is a common structural motif in organic chemistry, known for its rigidity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI) typically involves the formation of the spiro structure through cyclization reactions. One common method is the reaction of a suitable bicyclo[2.2.1]heptane derivative with an oxetane precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or alkenes. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI) is unique due to its specific spiro structure and the presence of an oxetane ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-methylspiro[bicyclo[2.2.1]heptane-2,3'-oxetane]

InChI

InChI=1S/C10H16O/c1-7-8-2-3-9(4-8)10(7)5-11-6-10/h7-9H,2-6H2,1H3

InChI Key

DLQVQDMTNCGTGW-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C2)C13COC3

Origin of Product

United States

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